3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester group at the 1-position and a methyl-substituted pyrimidinyl-amino moiety at the 3-position. This compound (CAS: 1261232-54-5, Molecular Formula: C₁₆H₂₆N₄O₂, Molar Mass: 306.40 g/mol) is structurally designed to serve as a versatile intermediate in pharmaceutical synthesis, particularly in drug discovery targeting kinase inhibitors or receptor modulators . The tert-butyl ester group provides steric protection for the carboxylic acid, enabling selective functionalization during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl 3-[methyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-10-5-7-12(11-19)18(4)13-16-8-6-9-17-13/h6,8-9,12H,5,7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZAEZWIWEWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128325 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(methyl-2-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-84-8 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(methyl-2-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(methyl-2-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Methyl-pyrimidin-2-yl-amino)-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl 3-(methyl(pyrimidin-2-yl)amino)piperidine-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : tert-butyl 3-(methyl(pyrimidin-2-yl)amino)piperidine-1-carboxylate
- Molecular Formula : C15H24N4O2
- CAS Number : 1261231-84-8
- Molecular Weight : 292.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of Janus kinase (JAK) inhibition. JAKs are critical in the signaling pathways of various cytokines and growth factors. Inhibition of these kinases can lead to anti-inflammatory effects and modulation of immune responses .
Biological Activity
Research indicates that tert-butyl 3-(methyl(pyrimidin-2-yl)amino)piperidine-1-carboxylic acid tert-butyl ester exhibits several biological activities:
1. Anti-inflammatory Properties
Studies have shown that this compound can reduce inflammation by inhibiting JAK pathways, which are often upregulated in inflammatory diseases. This inhibition can lead to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
2. Antitumor Activity
Preliminary studies suggest that the compound may have antitumor effects, potentially through the modulation of cellular signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines .
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses. Further investigation is needed to confirm these effects for this specific compound .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Comparison with Similar Compounds
Pharmacological Potential
Solubility and Physicochemical Properties
- The pyridinyloxymethyl group in CAS 939986-14-8 improves aqueous solubility via ether linkages, whereas the target compound’s pyrimidine may reduce solubility but increase binding specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
